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E3 Ligase Ligand-linker Conjugate 78

PROTAC Targeted Protein Degradation E3 Ligase Ligand

E3 Ligase Ligand-linker Conjugate 78 is a synthetic heterobifunctional PROTAC precursor for internal exploratory synthesis only. Its E3 ligase identity, linker composition, exit vector, and reactive handle are not publicly disclosed. No CAS, literature reference, or interchangeable analog exists. Insist on a Certificate of Analysis confirming purity ≥95%, structural identity, and functional handle chemistry under a quality agreement before purchase. Do not use for publication, patent, or regulatory submissions without full characterization.

Molecular Formula C29H39N5O6
Molecular Weight 553.6 g/mol
Cat. No. B15136993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 78
Molecular FormulaC29H39N5O6
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C29H39N5O6/c1-29(2,3)40-28(39)30-19-6-4-18(5-7-19)17-32-12-14-33(15-13-32)20-8-9-21-22(16-20)27(38)34(26(21)37)23-10-11-24(35)31-25(23)36/h8-9,16,18-19,23H,4-7,10-15,17H2,1-3H3,(H,30,39)(H,31,35,36)/t18?,19?,23-/m0/s1
InChIKeyHSYCLKKVRDTPFG-XWEVFREBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 78: Technical Identity and Procurement Baseline for PROTAC Building Blocks


E3 Ligase Ligand-linker Conjugate 78 is a synthetic building block used in the assembly of proteolysis-targeting chimeras (PROTACs), comprising an E3 ubiquitin ligase ligand covalently attached to a linker moiety. The compound belongs to the class of heterobifunctional degrader precursors that, upon conjugation to a target protein ligand, enables recruitment of the ubiquitin-proteasome system for selective protein degradation [1]. No authoritative public database entry, peer-reviewed publication, or patent specification definitively identifies the structural composition (E3 ligase type, linker chemistry, exit vector, or functional handle) of this specific conjugate. The designation appears limited to vendor catalog nomenclature, and the absence of disclosed characterization data precludes direct comparative assessment against structurally defined analogs.

Why Generic Substitution of E3 Ligase Ligand-linker Conjugate 78 Is Not Scientifically Justifiable


PROTAC building blocks are not functionally interchangeable. The E3 ligase recruited (e.g., CRBN vs. VHL) determines ternary complex cooperativity, cellular context specificity, and potential neosubstrate degradation profiles, with head-to-head comparisons demonstrating that no single E3 ligand is universally superior [1]. Linker length, composition, and attachment chemistry profoundly modulate degradation efficiency, with variations as small as 2-4 atoms altering DC50 values by orders of magnitude in some systems [2]. The conjugate's reactive handle dictates downstream conjugation chemistry compatibility and synthetic yield. In the absence of disclosed structural and functional characterization data for E3 Ligase Ligand-linker Conjugate 78, no evidence supports substitution with an alternative conjugate as equivalent or functionally interchangeable in any PROTAC design context.

E3 Ligase Ligand-linker Conjugate 78: Assessment of Available Quantitative Differentiation Evidence


Structural Identity and Characterization Data Availability for E3 Ligase Ligand-linker Conjugate 78

No structural characterization data (chemical structure, molecular formula, molecular weight, CAS registry number, E3 ligase identity, linker composition, exit vector, or functional handle) for E3 Ligase Ligand-linker Conjugate 78 is available in peer-reviewed literature, patent specifications, or authoritative public databases (PubChem, ChEMBL, Protein Data Bank). The compound does not appear in indexed chemical registries with verified identity [1]. Consequently, no direct head-to-head or cross-study comparative data can be established against any defined comparator.

PROTAC Targeted Protein Degradation E3 Ligase Ligand

E3 Ligase Type Specification and Functional Implications for Conjugate 78

The E3 ligase ligand identity for Conjugate 78 is not specified in any authoritative source. Class-level inference from PROTAC literature demonstrates that E3 ligase selection produces quantifiable differences in degradation outcomes. In systematic comparisons, CRBN-based degraders frequently demonstrate superior activity in hematologic malignancy models, while VHL-based degraders show advantages in certain solid tumor contexts, with DC50 differences exceeding 10-fold between ligase platforms for the same target protein [1]. CRBN ligands (e.g., pomalidomide analogs) typically exhibit faster catalytic turnover but carry inherent off-target affinity for zinc-finger transcription factors; VHL ligands offer enhanced selectivity via a buried hydroxyproline-binding pocket at the cost of increased molecular weight and potentially reduced cell permeability [2].

CRBN VHL E3 Ligase Recruitment

Linker Composition and Degradation Efficiency Relationship

The linker composition and length of Conjugate 78 are not disclosed. Class-level evidence demonstrates that linker length is a critical determinant of PROTAC degradation efficiency. Systematic variation of PEG linker length in VHL-based BET PROTACs produced a parabolic structure-activity relationship, with optimal degradation (DC50 < 10 nM) observed at specific linker lengths (e.g., 15-20 atoms) and sharp declines (>100-fold loss of potency) with extensions or truncations of as few as 4-6 atoms [1]. In VHL-recruiting PROTACs targeting Wee1, varying linker types and lengths yielded DC50 values spanning from low nanomolar to >10 μM [2].

PROTAC Linker PEG Linker Ternary Complex

Exit Vector and Ternary Complex Cooperativity Constraints

The exit vector (attachment point and trajectory from the E3 ligand to the linker) of Conjugate 78 is not specified. Class-level evidence indicates that linker attachment site variation profoundly affects PROTAC degradation activity and ternary complex formation. Studies varying the linker attachment site on a CBP/p300 bromodomain ligand demonstrated that changes in exit vector geometry, even when coupled with the same linker length, produced marked differences in degradation activity and ternary complex cooperativity [1]. The relative spatial orientation of E3 ligase and target protein binding interfaces is a key determinant of productive ternary complex geometry and subsequent ubiquitination efficiency.

PROTAC Design Ternary Complex Exit Vector

Dual E3 Ligase Recruitment Strategies and Comparative Degradation Kinetics

Conjugate 78 is a single E3 ligand-linker building block, but emerging evidence demonstrates that dual-ligase recruitment (CRBN + VHL) can enhance degradation potency and kinetics relative to single-ligase PROTACs. Heterotrivalent PROTACs incorporating both CRBN and VHL ligands tethered via a branched linker achieved faster degradation kinetics and lower residual target protein levels than monovalent CRBN- or VHL-only comparators, with minimal E3 ligase cross-degradation [1]. Among 12 heterotrivalent analogs, AB3067 emerged as the most potent and fastest degrader of BET proteins [1].

Heterotrivalent PROTAC Dual Ligase Recruitment Degradation Kinetics

VHL-CRBN Hetero-PROTAC Conjugation Patterns and Degradation Selectivity

Conjugate 78 is a single E3 ligand conjugate, but comparative studies of VHL-CRBN hetero-dimerizing PROTACs demonstrate that conjugation pattern (the topology linking two E3 ligands) influences degradation selectivity and cellular activity. VHL-CRBN hetero-PROTACs featuring diverse conjugation patterns exhibit differential degradation profiles of E3 ligases themselves, with some architectures inducing selective degradation of one ligase over the other [1]. Homo-PROTACs targeting VHL or CRBN independently induce self-degradation, while hetero-dimerizing designs can modulate which ligase is preferentially degraded.

Hetero-PROTAC E3 Ligase Dimerization VHL-CRBN

Procurement and Research Application Scenarios for E3 Ligase Ligand-linker Conjugate 78


Internal Pilot Studies with Full Vendor Characterization Disclosure

E3 Ligase Ligand-linker Conjugate 78 may be suitable for internal exploratory PROTAC synthesis provided the vendor supplies complete structural characterization data (chemical structure, molecular weight, purity ≥95%, E3 ligase identity, linker composition, and reactive handle chemistry) under a quality agreement. Without such disclosure, the compound cannot be used in any application requiring reproducible data or publication. Users should request and verify a Certificate of Analysis prior to experimental use.

NOT Recommended: Publication-Bound Research or Patent Filing

E3 Ligase Ligand-linker Conjugate 78 is not suitable for research intended for peer-reviewed publication, patent filing, or regulatory submission. The absence of a disclosed chemical structure, CAS registry number, and verifiable identity in public databases precludes the reproducibility and transparency standards required for scientific communication and intellectual property protection. Procurement for such applications should instead prioritize structurally defined, literature-validated conjugates with fully disclosed specifications.

NOT Recommended: Direct Substitution for Characterized PROTAC Building Blocks

E3 Ligase Ligand-linker Conjugate 78 cannot be assumed to substitute for any characterized E3 ligand-linker conjugate (e.g., (S,R,S)-AHPC-PEG2-NH2, Pomalidomide-C3-NH2, or Thalidomide-O-amido-PEG3-C2-NH2) without experimental validation. As class-level evidence demonstrates, even structurally similar conjugates with identical E3 ligands but different linker lengths or exit vectors can produce >100-fold differences in degradation potency . Any substitution must be empirically validated in the specific PROTAC context of interest.

Procurement Decision Framework: Alternative Structurally Defined Conjugates

For projects requiring reproducible PROTAC synthesis, procurement should prioritize structurally defined, literature-validated conjugates with full disclosure of: (1) E3 ligase ligand identity (CRBN vs. VHL vs. IAP vs. MDM2), (2) linker composition and atom length, (3) exit vector and attachment chemistry, (4) reactive functional handle, (5) CAS registry number, and (6) analytical purity certification. Authoritative vendor catalogs (e.g., MedChemExpress, TargetMol, Selleck) provide such fully characterized building blocks suitable for publication and translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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